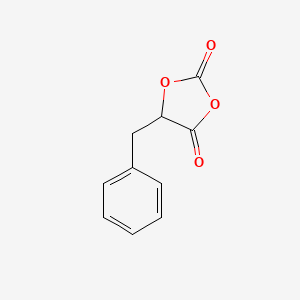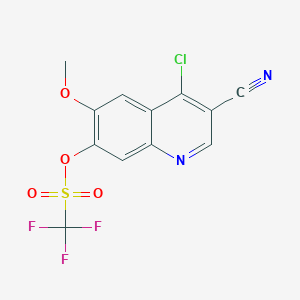
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a phenylprop-2-en-1-one moiety attached to the pyrrole ring, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde with acetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxaldehyde
- 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid methyl ester
Uniqueness
3-(4-Ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one is unique due to its specific structural features, such as the phenylprop-2-en-1-one moiety attached to the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
389087-24-5 |
|---|---|
Formule moléculaire |
C21H19NO |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-(4-ethyl-5-phenyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-16-15-19(22-21(16)18-11-7-4-8-12-18)13-14-20(23)17-9-5-3-6-10-17/h3-15,22H,2H2,1H3 |
Clé InChI |
DLRHQTRSQYUIHT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1)C=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
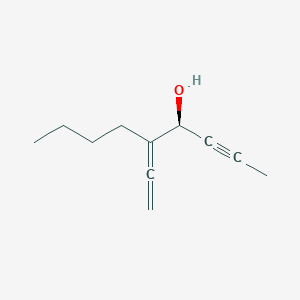
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

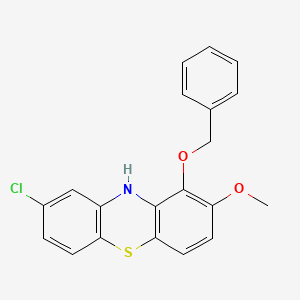
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
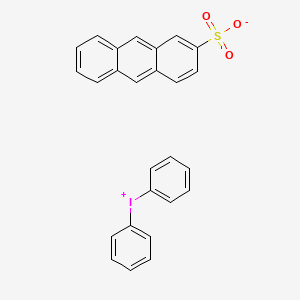
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
